

Mibefradil dihydrochloride hydrate CAS number and chemical properties

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Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

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An In-depth Technical Guide to Mibefradil Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mibefradil dihydrochloride hydrate**, a unique calcium channel blocker. The document details its chemical properties, mechanism of action, and associated signaling pathways, presenting quantitative data in structured tables and illustrating complex biological processes with clear diagrams.

Chemical and Physical Properties

Mibefradil dihydrochloride hydrate is the hydrated salt of Mibefradil, a benzimidazolyl-substituted tetraline derivative.^[1] Its chemical identity and physical characteristics are summarized below.

Property	Value	Reference
CAS Number	116666-63-8	[2][3][4]
Molecular Formula	C ₂₉ H ₃₈ FN ₃ O ₃ · 2HCl · xH ₂ O	[5]
Molecular Weight	568.55 g/mol (anhydrous basis)	[2][4]
Appearance	White to off-white crystalline solid	[6]
Melting Point	128 °C (dihydrochloride salt)	[7]
Solubility	Water: >20 mg/mL, Soluble in DMSO (50-100 mM), Sparingly soluble in ethanol.	[3][4][8]
pKa (Strongest Basic)	9.82	[1]
logP	5.16	[1]

Mechanism of Action and Pharmacology

Mibefradil is a nonselective calcium channel blocker with a unique pharmacological profile, characterized by its potent and reversible blockade of both T-type (low-voltage-activated) and L-type (high-voltage-activated) calcium channels.[1][7][9] Notably, it exhibits a 10- to 15-fold greater selectivity for T-type channels over L-type channels.[3][10] This dual-channel blockade is believed to be responsible for many of its distinct therapeutic effects.[7][11]

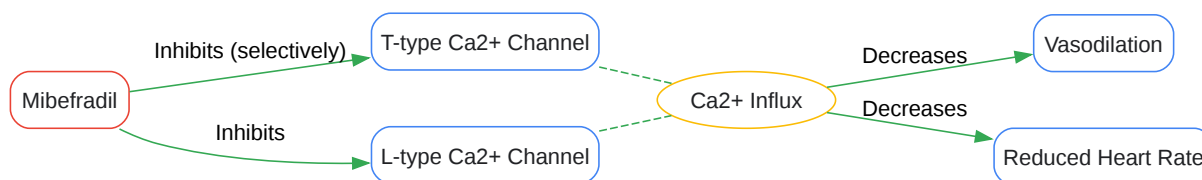
The inhibition of L-type calcium channels in vascular smooth muscle leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][9] The blockade of T-type calcium channels contributes to a slight reduction in heart rate and atrioventricular (AV) node conduction.[1][9] The mechanism for its anti-anginal effects is thought to involve a reduction in heart rate and afterload, leading to a decrease in myocardial oxygen demand.[1][9]

Mibefradil's metabolism primarily occurs through two pathways: esterase-catalyzed hydrolysis to an alcohol metabolite and oxidation via cytochrome P450 3A4.[1][9]

Signaling Pathways

The primary signaling pathway affected by Mibefradil is the inhibition of calcium influx through voltage-gated calcium channels. However, research suggests its effects extend to other intracellular signaling cascades. At micromolar concentrations, Mibefradil can trigger an increase in cytosolic calcium concentration ($[Ca^{2+}]_{cyt}$) by activating phospholipase C (PLC) and subsequent inositol trisphosphate (IP₃)-mediated calcium release from the endoplasmic reticulum (ER).[12] This can, in turn, activate store-operated Ca^{2+} entry (SOCE) through ORAI channels.[12][13]

Below are diagrams illustrating the key signaling pathways influenced by Mibefradil.



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Diagram 1: Primary Mechanism of Mibefradil Action



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Diagram 2: Mibefradil's Effect on PLC/IP3 Signaling Pathway

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. While specific, step-by-step laboratory procedures are proprietary to the conducting researchers, the methodologies employed in key studies can be outlined.

4.1. Electrophysiology (Patch-Clamp)

- Objective: To measure the inhibitory effect of Mibefradil on T-type and L-type calcium channel currents.
- Methodology:
 - Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired calcium channel subunits (e.g., Cav3.1 for T-type, Cav1.2 for L-type) are cultured under standard conditions.
 - Whole-Cell Patch-Clamp Recording:
 - Cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution containing physiological ion concentrations.
 - Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
 - The cell membrane is then ruptured to achieve the whole-cell configuration.
 - Voltage-clamp protocols are applied to elicit calcium currents. For T-type channels, a holding potential of -100 mV followed by depolarizing steps is typical. For L-type channels, a holding potential of -80 mV is used.
 - Mibefradil, at various concentrations, is applied to the cell via the perfusion system.
 - Data Analysis: The peak current amplitude before and after drug application is measured. The concentration-response curve is then plotted to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).[\[3\]](#)[\[8\]](#)

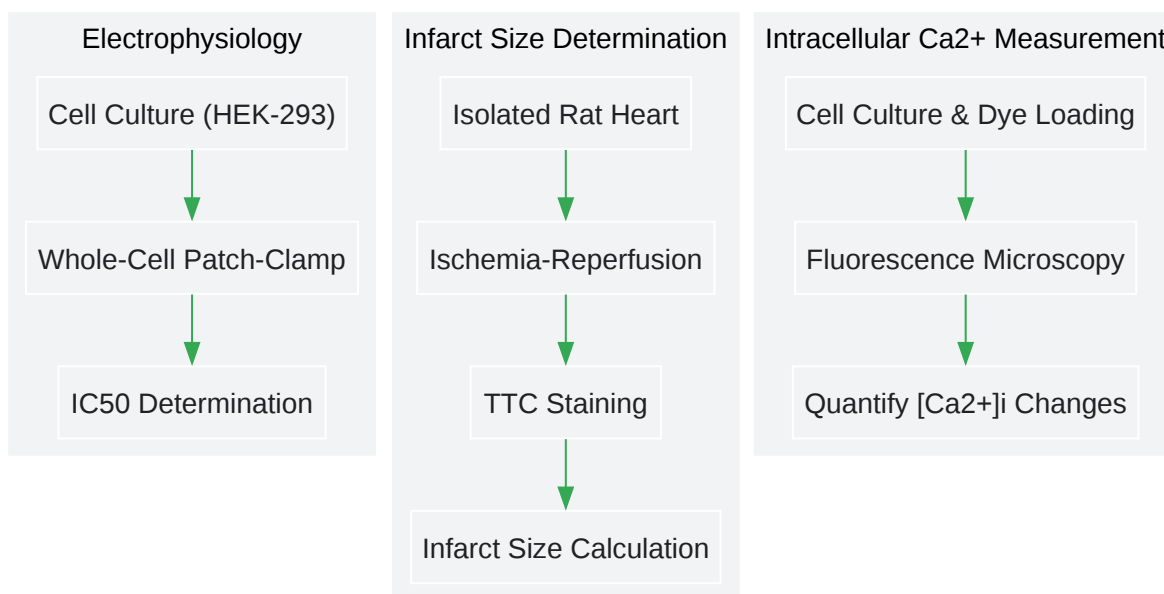
4.2. Myocardial Infarct Size Determination

- Objective: To assess the cardioprotective effects of Mibefradil in a model of ischemia-reperfusion injury.
- Methodology:
 - Animal Model: Isolated rat hearts are perfused in the Langendorff mode at a constant pressure.
 - Ischemia-Reperfusion Protocol:
 - Hearts are subjected to a period of regional ischemia (e.g., 35 minutes) by ligating a coronary artery, followed by a period of reperfusion (e.g., 120 minutes).
 - A control group undergoes ischemia-reperfusion without treatment. A treatment group is perfused with Mibefradil (e.g., 0.3 μ M) before the ischemic period.
 - Infarct Size Measurement:
 - At the end of reperfusion, the heart is stained with triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale.
 - The heart is sliced, and the areas of infarction and the total area at risk are measured using planimetry.
 - Data Analysis: The infarct size is expressed as a percentage of the ischemic risk zone.[\[14\]](#)

4.3. Intracellular Calcium Measurement

- Objective: To investigate the effect of Mibefradil on intracellular calcium dynamics.
- Methodology:
 - Cell Culture and Loading: Cells (e.g., HEK-293, LS8, or ALC epithelial cells) are grown on coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
 - Fluorescence Microscopy: The coverslip is mounted in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

- Experimental Procedure:
 - Cells are perfused with a physiological saline solution.
 - A baseline fluorescence ratio is established.
 - Mibefradil at the desired concentration is added to the perfusion solution.
 - Changes in the fluorescence ratio, corresponding to changes in intracellular calcium concentration, are recorded over time.
- Data Analysis: The change in the fluorescence ratio from baseline is calculated to quantify the Mibefradil-induced increase in intracellular calcium.[\[12\]](#)



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Diagram 3: Overview of Key Experimental Workflows

Conclusion

Mibefradil dihydrochloride hydrate is a pharmacologically unique compound with a well-defined mechanism of action centered on the dual blockade of T-type and L-type calcium channels. Its effects on intracellular calcium signaling pathways beyond direct channel inhibition present intriguing avenues for further research. The experimental protocols outlined in this guide provide a foundation for scientists and researchers to explore the multifaceted properties of this molecule in various physiological and pathological contexts. It is important to note that Mibefradil was withdrawn from the market due to significant drug-drug interactions, a factor that should be carefully considered in any new drug development efforts.^[7]

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